
Nociceptin (1-7)
描述
Nociceptin (1-7) is the N-terminal bioactive fragment of the endogenous neuropeptide Nociceptin (Orphanin FQ), a 17-amino acid peptide that binds to the opioid receptor-like 1 (ORL1/NOP) receptor. Unlike classical opioid peptides, Nociceptin (1-7) retains agonist activity at the ORL1 receptor but exhibits distinct pharmacological properties. Key features include:
- Structure: Sequence Phe-Gly-Gly-Phe-Thr-Gly-Ala (positions 1–7 of full-length Nociceptin) .
- Metabolism: Generated via enzymatic cleavage of Nociceptin by endopeptidase 24.15, a major pathway in its degradation .
- Functional Role: In vivo, Nociceptin (1-7) antagonizes Nociceptin-induced hyperalgesia in mice without affecting its analgesic effects, suggesting divergent mechanisms for pain modulation .
- Receptor Activity: Acts as a partial ORL1 agonist with moderate binding affinity (EC₅₀ ~150–1200 fmol in spinal cord assays) .
准备方法
合成路线和反应条件
诺西普肽 (1-7) 的合成通常涉及固相肽合成 (SPPS),这是一种广泛用于肽生产的方法。该过程从将 C 端氨基酸连接到固体树脂开始,然后依次添加受保护的氨基酸。每个氨基酸使用诸如 N,N'-二异丙基碳二亚胺 (DIC) 和 1-羟基苯并三唑 (HOBt) 之类的试剂与不断增长的肽链偶联。 肽链组装完成后,肽从树脂上裂解并脱保护,得到诺西普肽 (1-7) .
工业生产方法
诺西普肽 (1-7) 的工业生产遵循与实验室合成类似的原理,但规模更大。自动化肽合成器通常用于提高效率和可重复性。 使用高效液相色谱 (HPLC) 对于合成肽的纯化至关重要,以达到所需的纯度水平 .
化学反应分析
Dimerization Reactions
Dimeric derivatives of Nociceptin (1-7) are synthesized to study receptor activation mechanisms. These reactions involve:
a. Disulfide Bridging:
Monomers with thiol groups are oxidized to form homodimers:b. Amide Bond Formation:
Non-peptide dimers are created using linear aliphatic diamines as spacers:These dimers retain NOP receptor affinity, with potencies slightly reduced (3–5 fold) compared to monomers .
Degradation Pathways
Nociceptin (1-7) undergoes enzymatic cleavage via:
a. Endopeptidase 24.15:
Cleaves at Ala–Arg, producing inactive fragments:b. Aminopeptidase N (APN):
Removes N-terminal amino acids, reducing biological activity:Inhibitors of these enzymes (e.g., thiorphan) enhance Nociceptin (1-7) stability .
Data Tables
Table 1: Synthesis Methods for Nociceptin (1-7) Derivatives
Method | Key Reagents | Product | Reference |
---|---|---|---|
Solid-phase synthesis | HBTU, HATU, TFA | Nociceptin (1-7) | |
Disulfide bridging | NaHCO | Homodimers | |
Amide bond formation | Aliphatic diamines | Non-peptide dimers |
Table 2: Degradation Enzymes and Inhibitors
Enzyme | Cleavage Site | Inhibitor | Reference |
---|---|---|---|
Endopeptidase 24.15 | Ala–Arg | Thiorphan | |
Aminopeptidase N (APN) | N-terminal | Bestatin |
Research Findings
- Biological Activity: Nociceptin (1-7) antagonizes nociceptin-induced hyperalgesia without affecting analgesia .
- Receptor Interactions: Dimeric ligands retain NOP receptor affinity, suggesting receptor homodimerization may influence signaling .
- Therapeutic Potential: NOP receptor agonists like Ro 65-6570 show efficacy in cancer-induced bone pain models .
科学研究应用
Pharmacological Properties
Nociceptin (1-7) interacts with the nociceptin opioid receptor (NOP), a member of the opioid receptor family. Unlike traditional opioids, nociceptin and its fragments do not exhibit typical opioid-like effects, making them attractive for therapeutic development without the associated risks of addiction and tolerance.
Pain Management
The modulation of pain perception is one of the most explored applications of nociceptin (1-7). Preclinical studies have demonstrated its efficacy in reducing pain sensitivity in chronic pain models while maintaining a lower risk profile compared to traditional opioids. This positions nociceptin (1-7) as a candidate for developing novel analgesics with fewer side effects.
Substance Abuse Treatment
Recent findings suggest that nociceptin (1-7) may play a role in substance abuse pharmacotherapy. The NOP receptor system is implicated in the modulation of dopamine release, which is critical in addiction pathways. NOP agonists have shown potential in preclinical models for reducing drug-seeking behaviors and cravings .
Neurodegenerative Disorders
There is emerging evidence that nociceptin (1-7) may be beneficial in neurodegenerative conditions such as Parkinson's disease. Elevated levels of nociceptin have been observed in the cerebrospinal fluid of patients with Parkinson's, suggesting a potential role for NOP receptor antagonists as therapeutic agents .
Case Studies and Research Findings
A comprehensive review of literature reveals several notable studies utilizing nociceptin (1-7):
作用机制
诺西普肽 (1-7) 通过与诺西普肽受体 (NOP) 结合发挥作用,NOP 是一种 G 蛋白偶联受体。结合后,它激活涉及腺苷酸环化酶抑制、环腺苷酸 (cAMP) 水平降低和离子通道调节的细胞内信号通路。 这些作用导致疼痛感知和其他生理反应的调节 .
相似化合物的比较
Comparison with Structurally Related Compounds
Full-Length Nociceptin (Orphanin FQ)
- Structure: 17-amino acid peptide (Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln).
- Receptor Interaction : Full agonist at ORL1, with high binding affinity (Ki = 0.1–1 nM) .
- Functional Outcomes :
- Key Difference : The C-terminal region (positions 8–17) is critical for ORL1 binding and activity. Truncation to (1-7) abolishes full agonist efficacy but retains modulatory effects .
[Nphe¹]Nociceptin(1-13)-NH₂
- Structure : N-terminal substitution of Phe¹ with N-phenylalanine (Nphe) in the (1-13) fragment.
- Receptor Activity : Selective ORL1 antagonist (pA₂ = 6.7–7.2) .
- Blocks Nociceptin-mediated inhibition of cAMP in CHO cells (IC₅₀ = 1 µM) .
- Comparison with Nociceptin (1-7): Unlike (1-7), Nphe¹-NH₂ lacks intrinsic agonist activity and acts purely as a competitive antagonist .
[Phe¹ψ(CH₂-NH)Gly²]Nociceptin(1-13)-NH₂ ([FG]Nociceptin)
- Structure : Pseudopeptide with a reduced amide bond (CH₂-NH) at Gly².
- Receptor Activity : Initially reported as an ORL1 antagonist in vitro but acts as an agonist in vivo .
- Functional Outcomes: Mimics Nociceptin’s cardiovascular effects (e.g., hypotension, diuresis) in conscious rats . EC₅₀ for GTPγS binding in ORL1-expressing cells: 3 nM (vs. 0.5 nM for Nociceptin) .
- Key Insight : Structural modifications alter receptor interaction dynamics, leading to context-dependent agonist/antagonist switching .
Nociceptin (1-13) Amide
- Structure : Truncated to residues 1–13 with C-terminal amidation.
- Receptor Activity: Full ORL1 agonist with potency comparable to full-length Nociceptin (EC₅₀ = 1 nM in cAMP assays) .
- Functional Outcomes: Induces hyperalgesia and inhibits gastric motility in rodents . Binds ORL1 with Ki = 0.5 nM, similar to Nociceptin .
- Contrast with (1-7) : The extended C-terminal (positions 8–13) enhances receptor affinity and efficacy, unlike (1-7)’s partial activity .
Hexapeptide ORL1 Ligands (e.g., Ac-RYYRWK-NH₂)
- Structure: Synthetic peptides unrelated to Nociceptin but with high ORL1 affinity.
- Receptor Activity: Partial agonists (Emax = 70–90% of Nociceptin in cAMP assays) .
- Functional Outcomes: Inhibit electrically induced contractions in mouse vas deferens (IC₅₀ = 30 nM) . Lack structural homology to Nociceptin but bind via electrostatic interactions with ORL1’s extracellular loops .
- Comparison: Unlike Nociceptin (1-7), these peptides are non-native and exhibit lower efficacy, highlighting the importance of Nociceptin’s N-terminal sequence for full agonism .
Data Tables
Table 1: Receptor Binding and Functional Activity
Compound | ORL1 Binding (Ki, nM) | cAMP Inhibition (IC₅₀) | Agonist/Antagonist | Key Functional Effect |
---|---|---|---|---|
Nociceptin (1-7) | 50–100* | N/A | Partial Agonist | Antagonizes hyperalgesia |
Nociceptin (Full) | 0.1–1 | 0.3 nM | Full Agonist | Hyperalgesia, analgesia |
Nphe¹-NH₂ | 10–50 | 1 µM | Antagonist | Reverses hypotension |
[FG]Nociceptin(1-13)-NH₂ | 5 | 3 nM | Agonist (in vivo) | Hypotension, diuresis |
Nociceptin (1-13) Amide | 0.5 | 1 nM | Full Agonist | Gastric inhibition |
*Estimated from in vivo potency data.
Table 2: Structural Modifications and Outcomes
Compound | Structural Change | Impact on Activity |
---|---|---|
Nociceptin (1-7) | Truncation at position 7 | Partial agonism; loss of C-terminal binding |
Nphe¹-NH₂ | Phe¹ → Nphe substitution | Converts agonist to antagonist |
[FG]Nociceptin(1-13)-NH₂ | Reduced amide bond at Gly² | Alters receptor interaction (agonist in vivo) |
Hexapeptides (Ac-RYYRWK) | Non-native sequence; positive charge | Partial agonism via electrostatic binding |
Research Implications and Gaps
- Therapeutic Potential: Nociceptin (1-7)’s ability to block hyperalgesia without affecting analgesia makes it a candidate for pain management .
- Structural Insights: The C-terminal region of Nociceptin is critical for full agonism, while N-terminal modifications (e.g., [Nphe¹]) can confer antagonist properties .
- Contradictions: [FG]Nociceptin’s agonist activity in vivo vs. in vitro antagonist profiles highlight the complexity of ORL1 signaling .
生物活性
Nociceptin (1-7) is a fragment of the nociceptin/orphanin FQ (N/OFQ) neuropeptide, which is known for its diverse biological activities mediated through the nociceptin opioid peptide receptor (NOP). This article explores the biological activity of nociceptin (1-7), including its mechanisms of action, effects on pain modulation, and potential therapeutic applications.
Nociceptin (1-7) is derived from the full-length nociceptin peptide, which consists of 17 amino acids. The biological activity of nociceptin (1-7) is primarily attributed to its interaction with the NOP receptor, a G-protein coupled receptor that modulates various physiological processes. Upon binding to the NOP receptor, nociceptin (1-7) activates intracellular signaling pathways that influence neurotransmitter release and neuronal excitability.
Pain Modulation
Nociceptin (1-7) has been shown to exhibit both pro-nociceptive and anti-nociceptive effects depending on the context of its administration. Research indicates that:
- Pro-nociceptive Effects : High doses of nociceptin can induce hyperalgesia, as demonstrated in mouse models where intrathecal administration resulted in a significant reduction in thermal pain thresholds . This effect is mediated through the activation of NOP receptors in the spinal cord.
- Anti-nociceptive Effects : Conversely, nociceptin (1-7) can antagonize nociceptin-induced hyperalgesia when co-administered with higher doses of nociceptin. Studies have shown that when nociceptin (1-7) was injected simultaneously with nociceptin, it significantly reduced hyperalgesic responses .
In Vivo Studies
A series of studies have characterized the pharmacological profile of nociceptin (1-7):
Molecular Mechanisms
The activation of NOP receptors by nociceptin (1-7) leads to various intracellular signaling cascades:
- Mitogen-Activated Protein Kinase (MAPK) Pathway : NOP receptor activation modulates MAPK activity, influencing cellular processes such as proliferation and differentiation .
- Neurotransmitter Release : Nociceptin influences the release of neurotransmitters like serotonin and noradrenaline, which play critical roles in pain perception and mood regulation .
Clinical Implications
The dual role of nociceptin (1-7) in pain modulation presents potential therapeutic avenues:
- Pain Management : Understanding how nociceptin (1-7) antagonizes hyperalgesia could lead to novel analgesic strategies that target the NOP receptor without the side effects associated with traditional opioids.
- Psychiatric Disorders : Given its influence on neurotransmitter systems, nociceptin (1-7) may also have implications in treating stress-related disorders such as anxiety and depression .
常见问题
Basic Research Questions
Q. What structural and functional characteristics define Nociceptin (1-7) as a bioactive metabolite?
Nociceptin (1-7) is the N-terminal fragment of full-length Nociceptin (N/OFQ) and acts as a potent agonist of the ORL1 (NOP) receptor. Its structural truncation (residues 1–7) retains receptor-binding affinity but modifies downstream signaling, leading to antagonism of nociceptin-induced hyperalgesia in vivo . Methodologically, its characterization involves:
- Mass spectrometry for sequence verification.
- Radioligand binding assays to quantify ORL1 receptor affinity (e.g., competitive displacement with [³H]-Nociceptin).
- In vivo behavioral models (e.g., thermal or mechanical pain thresholds in rodents) to assess analgesic effects.
Q. How can researchers design initial experiments to investigate Nociceptin (1-7)'s receptor specificity?
- Comparative ligand screening : Test Nociceptin (1-7) against classical opioid receptors (μ, δ, κ) and ORL1 using transfected cell lines expressing individual receptors .
- Signal transduction assays : Measure cAMP inhibition or β-arrestin recruitment to differentiate G protein-biased signaling .
- Control groups : Include full-length Nociceptin and selective ORL1 antagonists (e.g., J-113397) to validate target specificity .
Q. What are the foundational gaps in understanding Nociceptin (1-7)'s role in pain modulation?
Key gaps include:
- Mechanistic duality : Its role as both an ORL1 agonist and a hyperalgesia antagonist requires clarification via knockout mouse models or siRNA-mediated receptor silencing .
- Tissue-specific effects : Use organotypic cultures (e.g., spinal cord slices) to isolate peripheral vs. central nervous system actions .
Advanced Research Questions
Q. How can conflicting data on Nociceptin (1-7)'s analgesic efficacy be systematically addressed?
Conflicting results (e.g., dose-dependent variability) necessitate:
- Meta-analysis : Aggregate data from preclinical studies using PRISMA guidelines to identify confounding variables (e.g., species, administration route) .
- Dose-response re-evaluation : Employ fractional factorial designs to test interactions between dose, timing, and co-administered ligands .
- Bias minimization : Implement blinded outcome assessment and randomized treatment allocation in animal studies .
Q. What advanced methodologies are critical for studying Nociceptin (1-7)'s interaction with non-opioid pathways?
- Proteomic profiling : Use co-immunoprecipitation or BioID to identify novel binding partners in pain-processing regions (e.g., periaqueductal gray) .
- Optogenetic tools : Combine DREADD technology with Nociceptin (1-7) infusion to dissect neural circuits mediating analgesia .
- Computational modeling : Apply molecular dynamics simulations to predict receptor-ligand conformational changes .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research on Nociceptin (1-7)?
- Feasibility : Pilot studies using ex vivo tissue assays to minimize animal use while validating hypotheses .
- Novelty : Explore understudied roles (e.g., neuroimmune interactions via microglial culture models ) .
- Ethical compliance : Adhere to ARRIVE guidelines for transparent reporting of in vivo experiments .
Q. What strategies resolve contradictions in Nociceptin (1-7)'s dual role as an agonist/antagonist?
- Kinetic assays : Compare on/off rates of Nociceptin (1-7) vs. full-length peptide using surface plasmon resonance .
- Pathway-specific reporters : Utilize BRET/FRET biosensors to quantify G protein vs. β-arrestin signaling in real time .
- Gene editing : CRISPR-Cas9-mediated modification of ORL1 phosphorylation sites to isolate signaling pathways .
Q. Methodological Considerations
Q. How to ensure reproducibility in studies investigating Nociceptin (1-7)'s pharmacokinetics?
- Standardized protocols : Detail administration routes (e.g., intrathecal vs. systemic), vehicle composition , and sampling intervals in supplementary materials .
- Cross-lab validation : Share raw data via repositories like Zenodo and use inter-laboratory round-robin tests .
Q. What statistical approaches are optimal for analyzing Nociceptin (1-7)'s dose-dependent effects?
- Non-linear regression : Fit dose-response curves using the four-parameter logistic model (e.g., GraphPad Prism).
- Mixed-effects models : Account for intra-subject variability in longitudinal pain threshold measurements .
Q. Tables: Key Experimental Parameters
属性
IUPAC Name |
(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N7O9/c1-18(31(46)47)36-25(41)17-35-30(45)27(19(2)39)38-29(44)23(14-21-11-7-4-8-12-21)37-26(42)16-33-24(40)15-34-28(43)22(32)13-20-9-5-3-6-10-20/h3-12,18-19,22-23,27,39H,13-17,32H2,1-2H3,(H,33,40)(H,34,43)(H,35,45)(H,36,41)(H,37,42)(H,38,44)(H,46,47)/t18-,19+,22-,23-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTLKXLQUDUFSD-FLSSTNBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N7O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30778144 | |
Record name | L-Phenylalanylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30778144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178249-42-8 | |
Record name | L-Phenylalanylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30778144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。